molecular formula C6H11N B181894 2-Ethenyl-pyrrolidine CAS No. 107131-61-3

2-Ethenyl-pyrrolidine

Cat. No.: B181894
CAS No.: 107131-61-3
M. Wt: 97.16 g/mol
InChI Key: XNVAUNOSRHPXCY-UHFFFAOYSA-N
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Description

2-Ethenyl-pyrrolidine, also known as 1-vinyl-2-pyrrolidinone, is an organic compound with the molecular formula C6H9NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenyl-pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acetylene in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the ethenyl group.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-Ethenyl-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 2-ethenyl-pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-Vinyl-2-pyrrolidinone
  • N-Vinyl-2-pyrrolidone
  • Vinylpyrrolidinone

Comparison: 2-Ethenyl-pyrrolidine is unique due to its specific ethenyl group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

IUPAC Name

2-ethenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2,6-7H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVAUNOSRHPXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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